molecular formula C26H32N4O4S B11602837 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B11602837
M. Wt: 496.6 g/mol
InChI Key: LXOKDCXEQJEUDI-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butylphenoxy group, a dimethylpyrimidinylsulfamoyl group, and a butanamide backbone, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenol halide.

    Coupling with butanamide: The halide is then reacted with butanamide under basic conditions to form the 4-(4-tert-butylphenoxy)butanamide intermediate.

    Introduction of the dimethylpyrimidinylsulfamoyl group: This step involves the reaction of the intermediate with 2,6-dimethylpyrimidine-4-sulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or further to carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The phenoxy and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: tert-Butyl alcohol, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted phenoxy and pyrimidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new biochemical assays.

Medicine

In medicine, 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, due to the presence of the sulfonamide group.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The tert-butylphenoxy group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenol: A simpler compound

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C26H32N4O4S/c1-18-17-24(28-19(2)27-18)30-35(32,33)23-14-10-21(11-15-23)29-25(31)7-6-16-34-22-12-8-20(9-13-22)26(3,4)5/h8-15,17H,6-7,16H2,1-5H3,(H,29,31)(H,27,28,30)

InChI Key

LXOKDCXEQJEUDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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